Tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group at the 1-position and a carbamothioylmethyl substituent at the 4-position of the piperidine ring.
Properties
IUPAC Name |
tert-butyl 4-(2-amino-2-sulfanylideneethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S/c1-12(2,3)16-11(15)14-6-4-9(5-7-14)8-10(13)17/h9H,4-8H2,1-3H3,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHZNPHBBGJELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and thiourea. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines and Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Targeted Protein Degradation (TPD)
One of the most promising applications of tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce targeted degradation of specific proteins within cells. The compound serves as a semi-flexible linker, which is crucial for optimizing the three-dimensional orientation of the degrader and enhancing its drug-like properties. This application is particularly significant in cancer therapy, where targeted degradation of oncoproteins can lead to therapeutic benefits .
1.2 Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by modulating protein interactions involved in cell proliferation and apoptosis. Studies have shown that these compounds can effectively disrupt the function of critical oncogenic proteins, thereby inhibiting tumor growth .
Synthetic Organic Chemistry
2.1 Synthesis of Novel Compounds
The compound is utilized as an intermediate in the synthesis of various biologically active molecules. For instance, it can be transformed into other piperidine derivatives that possess enhanced biological activity. A notable synthesis method involves its reaction with Lawesson's reagent in a solvent mixture of dimethoxyethane and dichloromethane, leading to the formation of diverse thioamide derivatives .
2.2 Versatile Building Block
this compound acts as a versatile building block in organic synthesis, particularly for generating complex molecular architectures. Its ability to participate in various chemical reactions makes it an essential component for chemists looking to develop new pharmaceuticals or agrochemicals .
Case Study: PROTAC Development
A recent study focused on the incorporation of this compound into a PROTAC designed to target an oncogenic protein associated with breast cancer. The results demonstrated that the inclusion of this compound significantly improved the degradation efficiency of the target protein compared to previous linker designs, showcasing its potential as a key player in targeted cancer therapies .
Synthesis Example
In another example, researchers synthesized a novel series of piperidine derivatives using this compound as a starting material. The derivatives exhibited varying degrees of biological activity against several cancer cell lines, indicating that modifications at the piperidine ring could lead to enhanced pharmacological profiles .
Mechanism of Action
The mechanism of action of tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate with key analogs based on substituent variations, synthetic routes, and applications. Data are derived from evidence provided for structurally related compounds.
Key Structural and Functional Differences
Substituent Reactivity :
- The carbamothioylmethyl group (thiourea) in the target compound offers hydrogen-bonding and metal-coordinating capabilities, which are absent in analogs like the 4-methylpentyl () or azidomethyl () derivatives. This makes it suitable for targeting enzymes with thiophilic active sites .
- Azidomethyl derivatives () enable bioorthogonal click chemistry, whereas hydroxypropyl analogs () are used for hydroxyl protection in multistep syntheses .
Synthetic Complexity :
- The Boc-protected piperidine core is common across analogs, but substituent installation varies. For example, azidomethylation () requires mild conditions (K₂CO₃/DMA), while guanidinylation () involves multistep functionalization .
Biological Relevance: Pyrazole-containing derivatives () exhibit pH-sensitive fluorescence, useful in imaging, whereas guanidinopiperidines () mimic arginine side chains in protease inhibitors .
Comparative Data Table: Physicochemical Properties
Research Findings and Limitations
- Comparative Advantages : The carbamothioylmethyl substituent offers unique binding modes compared to hydroxyl or azide groups, making it a candidate for selective enzyme inhibition .
Biological Activity
Tert-butyl 4-(carbamothioylmethyl)piperidine-1-carboxylate (CAS Number: 1491969-77-7) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 226.34 g/mol
- InChI Key : JXKZQOXYBPNXPE-UHFFFAOYSA-N
This structure includes a piperidine ring, a carbamothioyl group, and a tert-butyl ester, which are essential for its biological activity.
This compound has been studied for its role as an inhibitor in various biochemical pathways. Specifically, it has shown promise in modulating the activity of NLRP3 inflammasome, which plays a critical role in inflammatory responses.
Inhibition of NLRP3 Inflammasome
Research has indicated that compounds structurally related to this compound can inhibit the activation of the NLRP3 inflammasome. This inhibition leads to reduced release of pro-inflammatory cytokines such as IL-1β, thereby potentially alleviating inflammatory diseases. For instance, studies have demonstrated that derivatives of piperidine can effectively block NLRP3 activation in macrophage models, suggesting a pathway for therapeutic intervention in conditions like rheumatoid arthritis and gout .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. The modifications on the piperidine ring and the nature of substituents significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of carbamothioyl group | Enhances anti-inflammatory properties |
| Variation in alkyl substituents | Alters pharmacokinetic profiles |
These insights can guide future synthesis efforts aimed at developing more potent analogs.
Case Studies and Experimental Findings
-
Inflammatory Response Modulation :
A study focusing on piperidine derivatives highlighted that compounds with similar structures to this compound significantly inhibited IL-1β release in LPS/ATP-stimulated THP-1 cells. The most active compounds showed up to 30% inhibition at concentrations around 10 µM . -
Antimicrobial Activity :
In another experimental setup, derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain piperidine-based compounds exhibited promising antibacterial activity, suggesting potential applications in tuberculosis treatment . -
Cytotoxicity Assessment :
Cytotoxicity assays conducted on various cell lines revealed that while some derivatives were effective against target pathways, they maintained acceptable safety profiles with low cytotoxic effects at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
